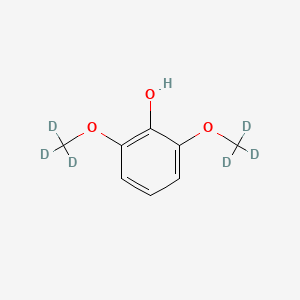

2,6-Dimethoxyphenol-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H10O3 |

|---|---|

分子量 |

160.20 g/mol |

IUPAC名 |

2,6-bis(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3 |

InChIキー |

KLIDCXVFHGNTTM-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O |

正規SMILES |

COC1=C(C(=CC=C1)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,6-Dimethoxyphenol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and experimental protocols related to 2,6-Dimethoxyphenol-d6. While direct experimental data for the deuterated compound is limited, this guide leverages the extensive information available for its non-deuterated analogue, 2,6-Dimethoxyphenol (B48157) (also known as Syringol), to provide a thorough and practical resource. The primary difference in the deuterated form is its increased molecular weight.

Core Chemical and Physical Properties

This compound is a deuterated form of 2,6-Dimethoxyphenol, a phenolic compound naturally found in wood smoke.[1] The "-d6" designation indicates the replacement of six hydrogen atoms with deuterium, typically within the two methoxy (B1213986) groups. This isotopic labeling is particularly useful in metabolic studies, as a tracer, and in analytical applications such as mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue.

| Property | Value (this compound) | Value (2,6-Dimethoxyphenol) | Citations |

| Molecular Formula | C₈H₄D₆O₃ | C₈H₁₀O₃ | [2] |

| Molecular Weight | 160.20 g/mol | 154.17 g/mol | [2] |

| Appearance | - | Off-white to beige crystalline powder | [3] |

| Melting Point | - | 50 - 57 °C | [4] |

| Boiling Point | - | 261 °C at 760 mmHg | [5] |

| Flash Point | - | 140 °C | [5][6] |

| Solubility | - | Slightly soluble in water, soluble in ethanol (B145695) and ether. | [7] |

| Odor | - | Smoky, phenolic, medicinal | [1][3] |

Note: Data for appearance, melting point, boiling point, flash point, solubility, and odor are for the non-deuterated compound, 2,6-Dimethoxyphenol, and are expected to be very similar for the deuterated analogue.

Safety and Handling

The safety profile of this compound is considered to be analogous to that of 2,6-Dimethoxyphenol. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8]

Hazard and Precautionary Statements

| Category | Statement | Citations |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][8] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[8]

Experimental Protocols

Synthesis of 2,6-Dimethoxyphenol

A common method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[3] Another reported synthesis is from 2,6-dibromophenol (B46663).[9]

Example Protocol for Synthesis from 2,6-Dibromophenol: [9]

-

Treat 2,6-dibromophenol (0.058 mole) with sodium methoxide (B1231860) (0.45 g atom of sodium in 100 ml of methanol).

-

The reaction is carried out in a solvent mixture of methanol (B129727) (100 ml) and dimethylformamide (100 ml).

-

Cuprous iodide (2 g) is used as a catalyst.

-

The reaction mixture is processed to isolate the crude product.

-

Purification can be achieved through recrystallization.

To synthesize the d6 analogue, deuterated methanol (CD₃OD) would be used as a reagent and solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 2,6-Dimethoxyphenol.

Example HPLC Method:

-

Column: A reverse-phase column such as Newcrom R1 can be used.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for Mass-Spec compatibility) is typically used.[5]

-

Detection: UV detection is appropriate for this aromatic compound.

Applications in Research and Development

2,6-Dimethoxyphenol and its deuterated analogue are valuable in several research and industrial applications:

-

Flavor and Fragrance: It is a key component of smoke flavoring and is used to impart smoky and woody aromas in food and perfumes.[1][3]

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules and natural products.[7][10]

-

Antioxidant Research: As a phenolic compound, it exhibits antioxidant properties and can be a subject of study for its free-radical scavenging capabilities.[11]

-

Enzyme Substrate: It is used as a substrate for determining the activity of laccase enzymes.[11]

-

Metabolic Studies: The deuterated form, this compound, is an ideal internal standard for mass spectrometry-based quantification in biological matrices, allowing for precise tracking and measurement in metabolic research.

Visualizations

Synthesis Pathway from Pyrogallol

Caption: General synthesis pathway of 2,6-Dimethoxyphenol via methylation of pyrogallol.

Experimental Workflow for HPLC Analysis

Caption: A typical experimental workflow for the quantitative analysis of this compound by HPLC.

References

- 1. 2,6-dimethoxyphenol | Smoky Woody Vanilla Aroma Chemical Supplier India [chemicalbull.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]

- 4. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,6-二甲氧基苯酚 natural, ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2,6-Dimethoxyphenol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2,6-Dimethoxyphenol-d6. Deuterated compounds are of significant interest in pharmaceutical research and development, primarily for their use in metabolic studies, as internal standards in quantitative analysis, and for their potential to enhance pharmacokinetic profiles of drug candidates.[1] This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the deuteromethylation of a suitable precursor, such as pyrogallol (B1678534), using a deuterated methylating agent. The Williamson ether synthesis provides a classic and reliable method for this transformation.[2][3][4] This approach involves the deprotonation of the hydroxyl groups of pyrogallol followed by nucleophilic substitution with a deuterated methyl halide.

A plausible and efficient synthetic route starts with pyrogallol and utilizes deuteromethyl iodide (CD₃I) as the source of the deuterated methyl groups.

Proposed Synthetic Scheme

The overall reaction is as follows:

Starting Material: Pyrogallol (1,2,3-trihydroxybenzene) Deuterating Agent: Deuteromethyl iodide (CD₃I) or Deuterated Dimethyl Sulfate (B86663) ((CD₃)₂SO₂)[1][5] Reaction Type: Williamson Ether Synthesis[2][3][4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Pyrogallol

-

Deuteromethyl iodide (CD₃I, isotopic purity ≥99.5%)

-

Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrogallol (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add a slight excess of a suitable base, such as powdered anhydrous potassium carbonate (2.2 equivalents) or sodium hydroxide (2.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.

-

Deuteromethylation: Cool the reaction mixture in an ice bath. Slowly add deuteromethyl iodide (2.2 equivalents) dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH ~5-6 with 1 M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. The primary techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The isotopic purity of a synthesized batch of this compound can be summarized as follows. The data presented here is representative and may vary between synthesis batches.

| Parameter | Specification | Typical Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | > 99.0% |

| Isotopic Enrichment (d6) | Report Value | ≥ 98% |

| Molecular Formula | C₈H₄D₆O₃ | Confirmed |

| Molecular Weight | 160.20 g/mol | Confirmed |

| Isotopologue | Mass Shift from d0 | Relative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | 0.5 |

| d4 | +4 | 1.0 |

| d5 | +5 | 5.0 |

| d6 (Fully Labeled) | +6 | 93.4 |

| Total Isotopic Purity (d3-d6) | > 99.9% |

Experimental Protocols for Isotopic Purity Analysis

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak cluster.

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (d0 to d6) of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

-

NMR spectroscopy is used to confirm the location of the deuterium (B1214612) atoms and to assess the degree of deuteration.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (around 3.87 ppm for the unlabeled compound) indicates successful deuteration at the methoxy groups.

-

Integration of any residual methoxy proton signal against the aromatic proton signals can be used to quantify the level of deuteration.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal corresponding to the deuterated methoxy groups will be observed, confirming the presence and location of the deuterium atoms.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The carbon signal of the deuterated methoxy group will appear as a multiplet due to coupling with deuterium, providing further confirmation of deuteration.

-

Visualizations

The following diagrams illustrate the synthesis workflow and the analytical process for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for isotopic purity assessment.

References

Certificate of Analysis: 2,6-Dimethoxyphenol-d6 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core data and methodologies presented in a typical Certificate of Analysis (CoA) for 2,6-Dimethoxyphenol-d6. This deuterated analog of syringol is a valuable tool in various research and development applications, including as an internal standard in quantitative mass spectrometry-based studies. Understanding the purity, identity, and isotopic enrichment detailed in a CoA is critical for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: Product Information and Physical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Synonym(s) | Syringol-d6 |

| CAS Number | Not widely available |

| Molecular Formula | C₈H₄D₆O₃ |

| Molecular Weight | 160.20 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 50-57 °C (for non-deuterated)[2] |

| Boiling Point | 261 °C (for non-deuterated) |

Table 2: Analytical Data

| Test | Method | Specification | Result |

| Chemical Purity | GC-MS | ≥ 95%[1] | 99.5% |

| Isotopic Purity (d6) | ¹H NMR / GC-MS | ≥ 98 atom % D | 99.2 atom % D |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | ¹H NMR | As per USP <467> | Meets requirements |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This method is employed to determine the chemical purity of the material by separating volatile impurities from the main compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector: Splitless mode at 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the level of deuteration.

-

¹H NMR Spectroscopy (Proton NMR):

-

Purpose: To confirm the absence of protons at the deuterated positions and to detect any residual protonated impurities.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Spectrometer: 400 MHz or higher.

-

Procedure: A known quantity of a certified reference standard (e.g., maleic acid) is added to a precisely weighed sample of the deuterated material. The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure quantitative integration.

-

Data Analysis: The isotopic purity is determined by comparing the integration of the residual proton signals of this compound to the integration of the reference standard.

-

-

¹³C NMR Spectroscopy (Carbon-13 NMR):

-

Purpose: To confirm the carbon skeleton of the molecule.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Spectrometer: 100 MHz or higher.

-

Data Analysis: The observed chemical shifts are compared to those of a non-deuterated reference standard or predicted values.

-

Mass Spectrometry (MS) for Isotopic Distribution

Mass spectrometry provides detailed information on the distribution of isotopic species (isotopologues).

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) or electron ionization (EI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.

-

Data Analysis: The relative abundances of the molecular ions corresponding to the d0 (unlabeled) to d6 species are measured. The isotopic purity is expressed as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the certification of a deuterated standard.

Caption: Analytical workflow for a deuterated standard.

Caption: Logical relationship of CoA tests.

References

The Physical Properties of Deuterated Syringol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated syringol (2,6-Dimethoxyphenol-d3), a valuable tool in various scientific and research applications, particularly in analytical chemistry and drug development. This document details the physical characteristics of the compound, outlines experimental protocols for their determination, and presents relevant workflows and metabolic pathways.

Core Physical Properties

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, generally has a minimal impact on the bulk physical properties of a molecule such as melting point, boiling point, and solubility. The primary difference lies in the increased molecular weight. The physical properties of deuterated syringol are therefore expected to be very similar to those of its non-deuterated counterpart.

Data Presentation: Physical Properties of Syringol and Deuterated Syringol

| Property | Syringol (2,6-Dimethoxyphenol) | Deuterated Syringol (2,6-Dimethoxyphenol-d3) |

| Molecular Formula | C₈H₁₀O₃ | C₈H₇D₃O₃[1] |

| Molecular Weight | 154.16 g/mol [2][3] | 157.18 g/mol [1] |

| Melting Point | 50-57 °C[3][4] | Estimated: 50-57 °C |

| Boiling Point | ~261 °C at 760 mmHg[2][3][4] | Estimated: ~261-262 °C at 760 mmHg |

| Density | ~1.16 g/cm³ | Estimated: Slightly higher than non-deuterated syringol |

| Solubility | - Slightly soluble in water.[2][3]- Soluble in ethanol, DMSO, and dimethylformamide (DMF).[5] | - Estimated: Slightly soluble in water.- Estimated: Soluble in ethanol, DMSO, and DMF. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like deuterated syringol.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline deuterated syringol is finely ground and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid deuterated syringol is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently at the side arm to ensure uniform circulation of the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, hexane) are chosen.

-

Sample Preparation: A small, accurately weighed amount of deuterated syringol is placed in a series of test tubes.

-

Dissolution: A measured volume of each solvent is added to the test tubes. The mixtures are agitated (e.g., by vortexing) for a set period.

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is insoluble. For quantitative measurements, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Applications and Workflows

Deuterated compounds are invaluable in a variety of research applications, primarily due to the kinetic isotope effect and their utility as internal standards in analytical chemistry.

Use as an Internal Standard in Quantitative Analysis

Deuterated syringol is an ideal internal standard for the quantification of syringol in various matrices using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows it to be distinguished by the detector.

Microbial Conversion of Syringol

Recent research has focused on the microbial conversion of lignin-derived aromatic compounds like syringol into value-added products. A key step in this process is the O-demethylation of syringol. While the following pathway describes the enzymatic conversion of syringol, deuterated syringol can be a powerful tool to study the kinetics and mechanisms of these reactions using techniques like mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enabling microbial syringol conversion through structure-guided protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethoxyphenol and 2,6-Dimethoxyphenol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethoxyphenol (B48157) and its deuterated isotopologue, 2,6-dimethoxyphenol-d6. This document details experimental protocols, presents spectral data in a clear, tabular format, and includes a workflow diagram for NMR analysis, making it a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Introduction

2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound of significant interest due to its antioxidant properties and its role as a precursor in the synthesis of various bioactive molecules.[1][2][3] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The use of deuterated analogues, such as this compound, is crucial for assigning signals in complex spectra and for use as internal standards in quantitative studies.[4]

For the purpose of this guide, This compound is defined as 2,6-dimethoxyphenol with the six hydrogen atoms of the two methoxy (B1213986) groups replaced by deuterium (B1214612) atoms (2,6-(OCD₃)₂-phenol). This assumption is based on common synthetic labeling procedures.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2,6-dimethoxyphenol and the predicted data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

| Compound | Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| 2,6-Dimethoxyphenol | Ar-H (H3, H4, H5) | 6.50 - 6.89 | Multiplet | 3H |

| -OH | 5.55 | Singlet | 1H | |

| -OCH₃ | 3.87 | Singlet | 6H | |

| This compound | Ar-H (H3, H4, H5) | ~6.50 - 6.89 | Multiplet | 3H |

| (Predicted) | -OH | ~5.55 | Singlet | 1H |

| -OCD₃ | - | - | 0H |

Note: The chemical shifts for the aromatic and hydroxyl protons in the deuterated compound are predicted to be very similar to the non-deuterated form. The signal for the methoxy groups is absent in the ¹H NMR spectrum of the d6 compound.

¹³C NMR Spectral Data

| Compound | Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| 2,6-Dimethoxyphenol | C1 | 135.09 |

| C2, C6 | 147.40 | |

| C3, C5 | 105.13 | |

| C4 | 119.10 | |

| -OCH₃ | 56.27 | |

| This compound | C1 | ~135.09 |

| (Predicted) | C2, C6 | ~147.40 |

| C3, C5 | ~105.13 | |

| C4 | ~119.10 | |

| -OCD₃ | ~55-56 (Septet or broad) |

Note: In the ¹³C NMR spectrum of the d6 compound, the signal for the deuterated methoxy carbons is expected to appear as a multiplet (typically a septet due to coupling with deuterium, which has a spin I=1) and may be broadened. The chemical shift will be similar to the non-deuterated compound but may show a slight isotope effect.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like 2,6-dimethoxyphenol is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for 2,6-dimethoxyphenol.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for NMR analysis of a small molecule.

This guide provides foundational information for the NMR analysis of 2,6-dimethoxyphenol and its deuterated form. For more specific applications, optimization of the experimental parameters may be necessary.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxyphenol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,6-Dimethoxyphenol-d6. The information presented is crucial for the identification and quantification of this isotopically labeled compound in complex matrices, which is a common requirement in metabolic studies, pharmacokinetic assessments, and environmental analysis. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The deuteration on the two methoxy (B1213986) groups leads to a predictable mass shift in the molecular ion and key fragment ions compared to its non-deuterated analog, 2,6-Dimethoxyphenol. The primary fragmentation involves the loss of a deuterated methyl radical (•CD₃), followed by the loss of a carbon monoxide (CO) molecule.

| Ion Description | Predicted m/z | Relative Abundance |

| Molecular Ion [M]⁺• | 160 | High |

| Loss of •CD₃ [M-•CD₃]⁺ | 142 | Moderate to High |

| Loss of •CD₃ and CO [M-•CD₃-CO]⁺ | 114 | Moderate |

| Loss of D [M-D]⁺ | 158 | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular ion at m/z 160. The most prominent fragmentation pathway involves the cleavage of a C-C bond to lose a deuterated methyl radical.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for analyzing similar phenolic compounds and may require optimization for specific instrumentation and applications.[1]

3.1. Sample Preparation

For complex matrices such as plasma, urine, or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the analyte and remove interferences.

3.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Mode: Splitless injection at 250 °C.

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[2]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

Ion Source Temperature: 230 °C.

Interpretation of Fragmentation

The fragmentation pattern of the non-deuterated 2,6-Dimethoxyphenol shows a molecular ion at m/z 154 and a base peak at m/z 139, corresponding to the loss of a methyl radical (•CH₃).[2] A subsequent loss of carbon monoxide results in a fragment at m/z 111.[2][3]

For this compound, the six deuterium (B1214612) atoms on the methoxy groups increase the molecular weight by six mass units to 160 amu. Consequently, the loss of a deuterated methyl radical (•CD₃, mass = 18 amu) is expected to produce a fragment ion at m/z 142. The subsequent loss of carbon monoxide (CO, mass = 28 amu) would then lead to a fragment at m/z 114. The presence of these specific mass shifts provides a high degree of confidence in the identification of the deuterated compound.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis and identification of this compound.

Caption: General workflow for analyzing this compound.

References

Commercial Suppliers and Technical Applications of 2,6-Dimethoxyphenol-d6: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 2,6-Dimethoxyphenol-d6. This deuterated analog of syringol is a valuable tool in various research fields, particularly in quantitative mass spectrometry-based analyses and for investigating enzymatic reaction mechanisms. This document outlines its commercial sources, provides detailed experimental protocols for its use, and illustrates relevant workflows and pathways.

Commercial Availability

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| Alfa Chemistry | 2,6-Dimethoxy-d6-phenol | Not Provided | C₈H₄D₆O₃ | 160.20 | ≥ 95% | Not specified |

| MedChemExpress | This compound | Not Provided | C₈H₄D₆O₃ | 160.20 | Not specified | Not specified |

Note: Data is based on publicly available information and may vary. A Certificate of Analysis should be consulted for precise, lot-specific data.

Core Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical similarity to the non-deuterated analyte, allowing for accurate correction of variations during sample preparation and analysis.

Protocol 1: Quantitative Analysis of Phenolic Compounds in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of a phenolic analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This method is adaptable for various phenolic compounds with similar chemical properties.

1. Materials and Reagents:

-

Biological matrix (e.g., rat plasma)

-

Analyte of interest (phenolic compound)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Microcentrifuge tubes

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and this compound by infusing standard solutions.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol 2: Investigation of Kinetic Isotope Effects in the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol (B48157)

The non-deuterated form of 2,6-dimethoxyphenol is a known substrate for the enzyme laccase. By comparing the rate of oxidation of 2,6-dimethoxyphenol with its deuterated counterpart, researchers can investigate the kinetic isotope effect (KIE) of the reaction. A significant KIE can provide insights into the reaction mechanism, particularly whether a C-H bond is broken in the rate-determining step.

1. Materials and Reagents:

-

2,6-Dimethoxyphenol

-

This compound

-

Laccase from a suitable source (e.g., Trametes versicolor)

-

Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Experimental Procedure:

-

Prepare stock solutions of 2,6-dimethoxyphenol and this compound in the sodium acetate buffer.

-

Prepare a solution of laccase in the same buffer.

-

Equilibrate the spectrophotometer and the substrate solutions to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, add the sodium acetate buffer and the substrate solution (either 2,6-dimethoxyphenol or this compound).

-

Initiate the reaction by adding a small volume of the laccase solution and mix quickly.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 468 nm, corresponding to the formation of the colored oxidation product) over time.

-

Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).

-

Repeat the experiment with varying substrate concentrations to determine the kinetic parameters (Vmax and Km) for both the deuterated and non-deuterated substrates.

3. Data Analysis:

-

Calculate the initial reaction rates from the spectrophotometric data.

-

Determine the Vmax and Km for both substrates by fitting the data to the Michaelis-Menten equation.

-

The kinetic isotope effect can be calculated as the ratio of the Vmax for the light (non-deuterated) substrate to the Vmax for the heavy (deuterated) substrate (KIE = Vmax_H / Vmax_D).

Caption: Logical workflow for a kinetic isotope effect study.

Signaling Pathways and Broader Research Context

While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, syringol, is a lignin-derived compound with known antioxidant properties. The antioxidant activity of phenolic compounds is often linked to their ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in a multitude of cellular signaling pathways and pathological conditions.

The diagram below illustrates a simplified, hypothetical signaling pathway where a phenolic compound like 2,6-dimethoxyphenol could exert its antioxidant effects, potentially influencing downstream cellular processes. The use of the deuterated form in metabolomic studies could help trace the metabolic fate of such compounds and their impact on these pathways.

Caption: Hypothetical signaling pathway influenced by phenolic antioxidants.

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyphenol-d6 in Organic Solvents

Disclaimer: This document provides a comprehensive overview of the solubility of 2,6-Dimethoxyphenol. Due to a lack of available experimental data for the deuterated isotopologue, 2,6-Dimethoxyphenol-d6, the quantitative and qualitative solubility information presented herein pertains to the non-deuterated compound. The impact of deuteration on solubility is generally considered to be minimal, particularly in organic solvents, but it is a factor that researchers should consider.

Introduction

2,6-Dimethoxyphenol, also known as Syringol, is a phenolic compound widely used in the flavor and fragrance industry and as a substrate for laccase activity. Its deuterated form, this compound, is of interest in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in drug development, analytical chemistry, and other scientific endeavors.

This technical guide provides a summary of the available solubility data for 2,6-Dimethoxyphenol, a detailed experimental protocol for solubility determination, and a discussion on the potential effects of deuteration on solubility.

Data Presentation: Solubility of 2,6-Dimethoxyphenol

The solubility of 2,6-Dimethoxyphenol is influenced by its molecular structure, which includes a polar hydroxyl group and two methoxy (B1213986) groups on an aromatic ring. This structure allows for interactions with a range of solvents. In general, 2,6-Dimethoxyphenol exhibits greater solubility in organic solvents compared to water, with particularly high solubility in polar aprotic solvents like DMSO.[1][2]

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Highly Soluble | Not Specified |

| Water | 17.2 mg/mL | Slightly Soluble | 13 |

| Ethanol | Not Specified | Moderately Soluble | Not Specified |

| Chloroform | Not Specified | Slightly Soluble | Not Specified |

| Ethyl Acetate | Not Specified | Slightly Soluble | Not Specified |

| Oils | Not Specified | Soluble | Not Specified |

Note: The quantitative data is sourced from various chemical databases and may not have been determined under standardized conditions.

Discussion on the Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium (B1214612) in a molecule results in a slight increase in molecular weight and can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. While the effect of deuteration on the solubility of organic compounds in organic solvents is not extensively documented and can be compound-specific, it is generally expected to be a minor effect.[3] For non-polar solvents, the differences in solubility between protiated and deuterated compounds are often negligible.[3] In polar, protic solvents, where hydrogen bonding is a significant factor, the differences may be more pronounced, though still typically small.[3] Researchers working with this compound should be aware of this potential for slight variations in solubility compared to the non-deuterated form.

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is a widely accepted technique for this purpose.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, chloroform)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for the preparation of a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25 °C).

-

Shake the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using the stock solution to quantify the concentration in the samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the test solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Mandatory Visualization

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dimethoxyphenol-d6 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenolic compounds in various matrices is of significant interest in environmental monitoring, food and beverage quality control, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1] To ensure the reliability of GC-MS data, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.[2]

Isotope-labeled internal standards, such as 2,6-Dimethoxyphenol-d6 (Syringol-d6), are ideal for this purpose. Due to the substitution of hydrogen with deuterium (B1214612) atoms, this compound is chemically and physically almost identical to its non-labeled counterpart, ensuring it behaves similarly throughout the analytical process.[2] However, its increased mass allows for clear differentiation by the mass spectrometer, preventing interference with the quantification of the target analytes.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of phenolic compounds by GC-MS. The methodologies described are based on established analytical procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3]

Physicochemical Properties of 2,6-Dimethoxyphenol

| Property | Value |

| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether |

| Molecular Formula | C₈H₁₀O₃ |

| Molar Mass | 154.16 g/mol [4] |

| Melting Point | 50-57 °C[5] |

| Boiling Point | 261-262 °C[4][5] |

| Flash Point | 140 °C[5] |

| Solubility in Water | Slightly soluble[4] |

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Phenolic compound standards

-

This compound (Syringol-d6)

-

-

Solvents:

-

Methanol (HPLC or GC grade)

-

Dichloromethane (DCM, pesticide grade or equivalent)[6]

-

Ethyl acetate

-

Acetonitrile

-

-

Reagents for Sample Preparation:

-

Gases for GC-MS:

-

Helium (99.999% purity)[6]

-

Standard Solutions Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target phenolic analytes and this compound by accurately weighing approximately 10 mg of each compound, dissolving it in methanol, and diluting to 10 mL in a volumetric flask. Store these solutions at 4°C in amber vials.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions to the desired concentration range (e.g., 0.1 to 100 µg/mL) with methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 µg/mL) by diluting the primary stock solution with methanol. This solution will be added to all calibration standards and samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the analysis of phenols in water.[7][8][9]

-

Sample Pre-treatment: If the water sample contains residual chlorine, dechlorinate a 1 L sample by adding 40-50 mg of sodium sulfite.[7] Acidify the sample to a pH ≤ 2 with 6 N HCl.[7]

-

Spiking: For fortified samples and quality control, spike the sample with the appropriate amount of the target analyte working standards. Add a known amount of the this compound internal standard spiking solution to all samples.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing it with 3 x 5 mL of dichloromethane, followed by 3 x 5 mL of methanol.[9] Do not allow the sorbent to dry. Finally, equilibrate the cartridge with 10 mL of 0.05 N HCl.[9]

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[9]

-

Cartridge Drying: After the sample has passed through, dry the cartridge under a full vacuum for 15 minutes.[9]

-

Elution: Elute the trapped analytes with two portions of 5 mL of dichloromethane.[9]

-

Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.[7]

-

Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.[7]

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that should be optimized for your specific instrument and application.[7][10]

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Oven Temperature Program | Initial: 60°C for 5 min, Ramp: 8°C/min to 300°C, hold for 10 min[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[6] |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Analysis and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined using this calibration curve.

Typical Performance Data

The following table summarizes typical quantitative performance data for the analysis of phenolic compounds using a deuterated internal standard and GC-MS. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

| Parameter | Typical Value |

| Calibration Range | 0.1 - 100 µg/L |

| Linearity (r²) | > 0.995[2] |

| Recovery | 70 - 130% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L[11] |

| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the quantitative analysis of phenols using this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenolic compounds by GC-MS. The protocols outlined in this application note, based on established methodologies, offer a framework for achieving accurate and precise results. The detailed experimental procedures and typical performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important compounds. Method validation should be performed in the specific laboratory and for the matrix of interest to ensure data quality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NEMI Method Summary - 528 [nemi.gov]

- 4. Syringol - Wikipedia [en.wikipedia.org]

- 5. 2,6-二甲氧基苯酚 natural, ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tdi-bi.com [tdi-bi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chromatogram Detail [sigmaaldrich.com]

- 9. obrnutafaza.hr [obrnutafaza.hr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. epa.gov [epa.gov]

Application Notes and Protocols for LC-MS Quantification Using 2,6-Dimethoxyphenol-d6

Introduction

In the realm of bioanalysis, environmental monitoring, and drug development, the precise and accurate quantification of target analytes is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for these applications due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a critical component of robust LC-MS/MS methodologies, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.[1][2] 2,6-Dimethoxyphenol-d6, a deuterated analog of 2,6-dimethoxyphenol (B48157) (syringol), serves as an excellent internal standard for the quantification of syringol and structurally related phenolic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in LC-MS quantification.

Principle

The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[3] this compound and its non-deuterated counterpart exhibit nearly identical chromatographic retention times and ionization responses in the mass spectrometer. By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach corrects for potential matrix effects and procedural errors, leading to highly accurate and precise results.[1]

Experimental Protocols

This section outlines two detailed protocols for the quantification of 2,6-dimethoxyphenol in different matrices using this compound as an internal standard.

Protocol 1: Quantification of 2,6-Dimethoxyphenol in Human Plasma

This protocol is applicable for pharmacokinetic studies and clinical research where the concentration of 2,6-dimethoxyphenol in plasma needs to be determined.

1. Materials and Reagents

-

2,6-Dimethoxyphenol (analyte standard)

-

This compound (internal standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To a 100 µL aliquot of each sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for optimal selectivity and sensitivity.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2,6-Dimethoxyphenol | 153.1 | 138.1 | 15 |

| This compound | 159.1 | 141.1 | 18 |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

-

Determine the concentration of 2,6-dimethoxyphenol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of 2,6-Dimethoxyphenol in Environmental Water Samples

This protocol is designed for the analysis of 2,6-dimethoxyphenol in environmental water samples, such as river or wastewater, and employs Solid Phase Extraction (SPE) for sample cleanup and concentration.

1. Materials and Reagents

-

2,6-Dimethoxyphenol (analyte standard)

-

This compound (internal standard)

-

Environmental water sample

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE Cartridges (e.g., C18 or a polymer-based sorbent)

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

To a 50 mL aliquot of the filtered water sample, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method The LC-MS/MS parameters can be the same as described in Protocol 1 (Tables 1, 2, and 3).

4. Data Analysis The data analysis procedure is the same as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained using the described protocols.

Table 4: Calibration Curve Parameters for 2,6-Dimethoxyphenol in Human Plasma

| Parameter | Value |

|---|---|

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 5: Method Validation Data for 2,6-Dimethoxyphenol in Human Plasma

| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

|---|---|---|---|

| Low QC (3 ng/mL) | 98.5 | 5.2 | 91.3 |

| Mid QC (100 ng/mL) | 101.2 | 3.8 | 93.5 |

| High QC (800 ng/mL) | 99.7 | 4.1 | 92.8 |

Table 6: Limits of Detection and Quantification

| Parameter | Human Plasma | Environmental Water |

|---|---|---|

| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/L |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/L |

Visualizations

The following diagrams illustrate the experimental workflows.

References

Application Note: Quantification of Wood Smoke Markers Using 2,6-Dimethoxyphenol-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wood smoke is a significant contributor to air pollution, releasing a complex mixture of particulate matter and gaseous compounds. Accurate quantification of specific markers is crucial for assessing environmental impact and understanding potential health effects. Methoxyphenols, such as syringol (2,6-dimethoxyphenol) and guaiacol (B22219) (2-methoxyphenol), are compounds derived from the pyrolysis of lignin (B12514952) and serve as specific tracers for wood combustion.[1][2] Their reliable quantification, however, can be challenging due to their polar and semi-volatile nature.[1][2]

The use of stable isotope-labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative methods by correcting for analyte losses during sample preparation and instrumental analysis. This application note details a robust and sensitive method for the quantification of wood smoke markers, specifically methoxyphenols, in ambient particulate matter samples using 2,6-Dimethoxyphenol-d6 (Syringol-d6) as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section provides a detailed methodology for the quantification of wood smoke markers from ambient air filter samples.

Materials and Reagents

-

Standards: Syringol, guaiacol, and other relevant methoxyphenol standards.

-

Internal Standard: this compound (Syringol-d6).

-

Solvents: Dichloromethane (B109758) (DCM), acetone, methanol (B129727) (all GC-MS grade).

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Sample Collection Media: Quartz fiber filters or Teflon filters.

-

Apparatus: Ultrasonic bath, nitrogen evaporator, gas chromatograph coupled to a mass spectrometer (GC-MS), autosampler vials, and syringes.

Sample Preparation and Extraction

-

Filter Spiking: Prior to extraction, spike each filter sample with a known amount of this compound solution to serve as an internal standard for quantification and recovery assessment.

-

Solvent Extraction: Place the spiked filter in a clean extraction vessel. Add a 1:1 mixture of dichloromethane and acetone.

-

Ultrasonication: Sonicate the sample for 30 minutes in an ultrasonic bath to ensure efficient extraction of the target analytes.[3]

-

Concentration: Decant the solvent extract and concentrate it to approximately 0.5 mL under a gentle stream of nitrogen.[3]

-

Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[3]

Derivatization

To improve the volatility and chromatographic behavior of the polar methoxyphenols, a derivatization step is necessary.

-

Evaporation: Evaporate the filtered extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a precise volume of BSTFA with 1% TMCS and a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract.

-

Reaction: Seal the vial and heat at 70°C for 1 hour to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent) to separate the target analytes. A typical temperature program would start at a low temperature, ramp up to a higher temperature to elute the analytes, and then hold for a period to ensure all compounds have eluted.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target analyte and the internal standard.

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of wood smoke markers.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of wood smoke markers using a deuterated internal standard method. The data presented here is based on a validated method for methoxyphenols and serves as a representative example.[1][2][4] Actual values should be determined for each specific application and laboratory conditions.

Table 1: GC-MS SIM Parameters for Wood Smoke Markers

| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Guaiacol-TMS | 10.2 | 182 | 167 | 139 |

| Syringol-TMS | 12.5 | 226 | 211 | 183 |

| This compound-TMS (IS) | 12.4 | 232 | 217 | 189 |

| Vanillin-TMS | 13.8 | 224 | 209 | 194 |

| Acetosyringone-TMS | 15.1 | 268 | 253 | 196 |

Table 2: Method Validation Parameters

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/m³) | LOQ (ng/m³) | Recovery (%) |

| Guaiacol | 1 - 1000 | >0.995 | 0.05 | 0.15 | 85 - 110 |

| Syringol | 1 - 1000 | >0.995 | 0.07 | 0.20 | 90 - 115 |

| Vanillin | 1 - 1000 | >0.995 | 0.10 | 0.30 | 80 - 105 |

| Acetosyringone | 1 - 1000 | >0.995 | 0.12 | 0.35 | 88 - 112 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are based on a typical air sample volume.

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical components for the accurate quantification of wood smoke markers.

Caption: Relationship between analytes, internal standard, and analytical method.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of wood smoke markers in ambient particulate matter using this compound as an internal standard. The use of a deuterated internal standard is critical for correcting analytical variability, thereby ensuring high-quality data.[1][2] The described GC-MS method, with a derivatization step, offers excellent selectivity and sensitivity for the target methoxyphenols. This methodology is well-suited for researchers in environmental science, atmospheric chemistry, and public health to accurately assess the contribution of wood smoke to air pollution and to study its potential impacts.

References

Application Notes and Protocols for Isotope Dilution Analysis of Lignin Pyrolysis Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of lignin (B12514952) pyrolysis products using isotope dilution mass spectrometry (IDMS). This powerful technique offers high accuracy and precision in determining the content and structural features of lignin in various biomass samples.

Introduction

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. Accurate quantification of lignin and its pyrolysis products is crucial for biorefinery process optimization, biofuel development, and understanding plant biomass recalcitrance. Isotope dilution analysis, coupled with pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), has emerged as a robust method for this purpose.[1][2] This technique involves the use of a stable isotope-labeled internal standard, typically uniformly 13C-labeled lignin, which is added to the sample prior to analysis.[1][3] The ratio of the signal from the analyte to that of the isotopically labeled standard allows for precise quantification, correcting for variations in sample preparation, pyrolysis efficiency, and instrument response.[1]

Principle of Isotope Dilution Analysis

Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of unknown concentration. After mixing and processing, the isotopic ratio of the analyte is measured by mass spectrometry. Since the labeled and unlabeled forms of the analyte behave nearly identically during extraction, derivatization, and analysis, the ratio of their signals provides a highly accurate measure of the original analyte concentration.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the key experimental procedures for the isotope dilution analysis of lignin pyrolysis products.

Materials and Reagents

-

Biomass sample (e.g., wheat straw, corn stover, wood)

-

Solvents for dissolving the internal standard (e.g., 50:50 v/v ethanol:chloroform)[3][4]

-

Cellulose (for creating reconstituted biomass model systems for validation)[4]

Equipment

-

Microbalance

-

Planetary ball mill or similar milling equipment

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system[1]

-

Fused-silica capillary column (e.g., DB-1701)[1]

Sample Preparation

-

Milling: Mill the biomass sample to a fine powder to ensure homogeneity.[1]

-

Drying: Dry the milled sample to remove residual moisture.

-

Internal Standard Addition:

-

Prepare a stock solution of the 13C-labeled lignin internal standard (e.g., 1.0 mg/mL in 50:50 v/v ethanol:chloroform).[3][4]

-

Using a microbalance, accurately weigh a specific amount of the milled biomass sample (e.g., 75-90 µg).[1][4]

-

Add a known volume of the internal standard solution to the weighed sample (e.g., 10 µL).[3][4]

-

Gently dry the sample-standard mixture to evaporate the solvent.[4]

-

Py-GC-MS Analysis

-

Pyrolysis Conditions:

-

Gas Chromatography Conditions:

-

Mass Spectrometry Conditions:

Data Analysis and Quantification

-

Peak Identification: Identify the 12C (from the sample) and 13C (from the internal standard) lignin pyrolysis products based on their retention times and mass spectra.[1] The mass of the 13C-labeled product will be higher than its 12C counterpart by the number of carbon atoms in the molecule.[1]

-

Integration: Integrate the peak areas of the selected ion chromatograms for both the 12C and 13C pyrolysis products.

-

Relative Response Factors (RRFs): Determine and apply RRFs for the various pyrolysis products to correct for differences in their pyrolytic stability, chromatographic behavior, and ionization efficiency.[1][4]

-

Quantification: Calculate the lignin content using the following equation[4]:

Lignin Content (%) = (Σ(A12C / RRF) / (Σ(A13C) * Correction Factor)) * (mIS / msample) * PIS * 100

Where:

-

A12C = Area of the 12C pyrolysis product

-

A13C = Area of the 13C pyrolysis product

-

RRF = Relative Response Factor

-

Correction Factor = Accounts for the higher molecular weight of 13C products (e.g., 1.057)[1][4]

-

mIS = mass of the internal standard added

-

msample = mass of the sample

-

PIS = Purity of the internal standard

-

Experimental Workflow

The overall workflow for the isotope dilution analysis of lignin pyrolysis products is depicted below.

Caption: Experimental Workflow for Lignin Analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters and representative data from isotope dilution analysis of lignin pyrolysis products.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Accuracy | >99.9% | [1][5] |

| Precision (RSD) | < 1.5% | [1][5] |

| Correlation (R²) | > 0.999 | [1][5] |

Table 2: Relative Distribution of Lignin Pyrolysis Products in Wheat Straw

| Compound | Abbreviation | Relative Abundance (%) |

| Phenol | H1 | 1.2 |

| 2-Methoxyphenol (Guaiacol) | G1 | 5.8 |

| 4-Methyl-2-methoxyphenol | G3 | 3.1 |

| 4-Vinyl-2-methoxyphenol | G4 | 8.5 |

| 2,6-Dimethoxyphenol (Syringol) | S1 | 4.3 |